molecular formula C15H17N3O5S2 B2743241 Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate CAS No. 1010873-25-2

Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2743241
CAS No.: 1010873-25-2
M. Wt: 383.44
InChI Key: XFBNPHMIAQWDID-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core thiazolone structure. One common approach is to react a suitable thiazolone derivative with morpholine to introduce the morpholino group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium(VI) oxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its biological activity may be explored in the context of enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine: Potential therapeutic applications could include the treatment of diseases where modulation of specific biological pathways is required.

Industry: The compound's unique properties may be harnessed in the creation of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies would be required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

  • Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate: is structurally similar to other thiazolone derivatives and thiophene-based compounds.

Uniqueness:

  • Its unique combination of functional groups and molecular structure sets it apart from other compounds in its class, potentially offering distinct biological and chemical properties.

Properties

IUPAC Name

methyl 2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-22-14(21)9-2-7-24-13(9)16-11(19)8-10-12(20)17-15(25-10)18-3-5-23-6-4-18/h2,7,10H,3-6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBNPHMIAQWDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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